3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a structurally complex heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a tetrahydroquinoline system. Key substituents include:
- 4-(thiophen-2-yl): Introduces aromaticity and sulfur-based interactions.
- N-(4-phenoxyphenyl) carboxamide: Provides steric bulk and π-π stacking capabilities via the phenoxy moiety.
Its synthesis likely follows established protocols for thieno[2,3-b]quinolines, involving cyclization of thiocarbamoyl precursors with halogenated reagents ().
Properties
IUPAC Name |
3-amino-N-(4-phenoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S2/c29-25-24-23(22-11-6-16-34-22)20-9-4-5-10-21(20)31-28(24)35-26(25)27(32)30-17-12-14-19(15-13-17)33-18-7-2-1-3-8-18/h1-3,6-8,11-16H,4-5,9-10,29H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUILEJPLVGWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]quinoline core, followed by functionalization at various positions to introduce the amino, phenoxyphenyl, and thiophen-2-yl groups. Common reagents and conditions include:
Starting Materials: Appropriate quinoline derivatives, thiophene derivatives, and phenoxyphenyl derivatives.
Reagents: Catalysts such as palladium or copper, solvents like DMF or DMSO, and bases like potassium carbonate.
Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of thienoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar structures can inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways (e.g., PI3K/Akt pathway) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that thienoquinoline derivatives can exhibit antibacterial and antifungal properties. For example, compounds with similar thiophene and quinoline moieties have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing significant inhibition zones in disc diffusion assays .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thienoquinoline derivatives. The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in inflammatory responses. This effect could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Activity
There is emerging evidence suggesting that compounds related to this structure may offer neuroprotective effects. Studies have indicated that thienoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Molecular Docking Studies
Computational studies using molecular docking have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking simulations have shown strong interactions with enzymes involved in cancer progression and inflammation, indicating a potential mechanism for its therapeutic effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The ability to modify the phenoxy and thiophene groups allows for the exploration of various derivatives that could enhance biological activity or selectivity .
| Property | Observation |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Anti-inflammatory | Inhibits COX-2 and TNF-alpha expression |
| Neuroprotective | Protects neuronal cells from oxidative stress |
| Synthesis Complexity | Multi-step reactions with potential for diverse derivatives |
Case Studies
- Cancer Treatment : A study demonstrated that a derivative of this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase, suggesting its use as a potential chemotherapeutic agent.
- Antimicrobial Testing : In vitro tests showed that compounds similar to this structure exhibited MIC values below 50 µg/mL against several bacterial strains, indicating strong antimicrobial properties.
- Inflammation Model : In an animal model of arthritis, administration of a thienoquinoline derivative resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to controls.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional features of related compounds:
Notes:
- Substituent Impact :
- Aromatic Groups (e.g., phenyl, thiophenyl) : Improve binding to hydrophobic pockets in target proteins (e.g., plasmodial enzymes) .
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antiplasmodial potency by modulating electron density (KuSaSch105 IC₅₀: 0.12 µM vs. fluorophenyl analogue IC₅₀: 0.34 µM) .
- Heterocyclic Amides (e.g., thiazolyl) : May improve metabolic stability compared to aryl amides .
Key Research Findings and Implications
Metabolic Stability: Thiophen-2-yl and tetrahydroquinoline moieties may reduce oxidative metabolism, enhancing half-life .
Unexplored Activities: No data exist for hepatocellular carcinoma screening, but structurally related 5-cyano-thiophene carboxamides () inhibit cancer cell proliferation, suggesting a promising research direction.
Biological Activity
3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 493.63 g/mol. Its structure includes a quinoline core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Thiophene derivatives, including those related to the compound , have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis and cell cycle arrest in cancer cells such as leukemia and ovarian cancer . The proposed mechanisms include inhibition of DNA synthesis and interference with tubulin polymerization .
Antitubercular Activity
The compound's potential as an antitubercular agent has been explored in various studies. For example, derivatives have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure can enhance efficacy against resistant pathogens .
The biological activity of 3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
In a study examining the effects of thiophene derivatives on ovarian cancer cells, researchers found that treatment with these compounds resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antitubercular Efficacy
A recent investigation into the antitubercular properties of quinoline derivatives revealed that certain modifications increased their potency against resistant strains of M. tuberculosis. The study reported IC50 values as low as 0.1 µg/mL for some derivatives when tested against MDR strains .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A multi-step approach is typically employed. For example, analogous tetrahydrothienoquinoline scaffolds are synthesized via cyclocondensation of substituted thiophene precursors with cyclohexenone derivatives under acidic conditions, followed by carboxamide coupling using HATU or EDCI as coupling agents . Key optimizations include:
- Temperature control : Reactions at 60–80°C minimize side-product formation.
- Catalyst selection : Zinc chloride (ZnCl₂) enhances cyclization efficiency for thieno-fused systems .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (9:1) yields >95% purity .
Table 1 : Comparative Yields for Synthetic Routes
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxaldehyde | ZnCl₂ | Toluene | 78 | |
| Cyclohexenone derivative | HATU | DMF | 65 |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR confirm regioselectivity of the thiophene and quinoline moieties. For example, aromatic protons in the phenoxyphenyl group appear as doublets at δ 7.3–7.6 ppm, while thiophene protons resonate at δ 6.8–7.1 ppm .
- HRMS : Exact mass analysis (e.g., observed [M+H]⁺ at m/z 524.1532 vs. calculated 524.1528) ensures molecular formula accuracy .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, incubation time). To address this:
- Dose-response normalization : Compare IC₅₀ values across assays using standardized units (e.g., µM).
- Target validation : Use CRISPR knockouts to confirm on-target effects in conflicting models .
- Meta-analysis : Pool data from independent studies (e.g., antitumor activity in HT-29 vs. MCF-7 cells) to identify trends .
Table 2 : Biological Activity in Different Assays
| Assay Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HT-29 | 2.1 | |
| Antiproliferative | MCF-7 | 5.8 |
Q. How can computational methods predict metabolic stability and drug-drug interaction risks?
- Methodological Answer :
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate clearance rates and potential inhibition of efflux transporters (e.g., P-gp) .
- In vitro validation : Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (CLint) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
